N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide
Description
N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide is a synthetic small molecule featuring a benzothiazole-substituted phenyl group connected via a propanamide linker to a 2,4-dioxo-1,3-diazaspiro[4.4]nonane moiety (Figure 1). The benzothiazole group is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in imaging agents and enzyme inhibitors . The spirodiazaspiro component introduces conformational rigidity, which may enhance target selectivity by reducing entropic penalties during binding .
Properties
Molecular Formula |
C23H22N4O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide |
InChI |
InChI=1S/C23H22N4O3S/c28-19(11-14-27-21(29)23(26-22(27)30)12-3-4-13-23)24-16-9-7-15(8-10-16)20-25-17-5-1-2-6-18(17)31-20/h1-2,5-10H,3-4,11-14H2,(H,24,28)(H,26,30) |
InChI Key |
ZBDUBPPJQMBWPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide typically involves multi-step organic reactions. The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The spirocyclic diazaspiro structure is often formed through the reaction of appropriate diamines with cyclic anhydrides or diketones. The final step involves coupling these two fragments under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Chemical Reactions Analysis
N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Scientific Research Applications
N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antibacterial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The spirocyclic structure may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison
Key Structural-Activity Relationships (SAR)
- Benzothiazole vs. Benzimidazole/Nitroimidazole: The benzothiazole group in the target compound and 4NPBTA confers π-stacking and hydrophobic interactions, critical for binding to amyloid aggregates or enzyme pockets.
- Linker Length : The propanamide linker in the target compound and 4NPBTA provides optimal spacing for simultaneous interactions with hydrophobic and polar regions of targets. Acetamide analogues () may compromise binding due to reduced flexibility .
- Spirodiazaspiro vs. Nitroimidazole in 4NPBTA introduces radiosensitizing properties, making it suitable for imaging .
Biological Activity
N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Chemical Formula : C20H27N3O3
- Molecular Weight : 359.46 g/mol
- Structural Components :
- A benzothiazole moiety that contributes to its biological activity.
- A diazaspiro structure that may influence its pharmacokinetics.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The presence of the benzothiazole group is known to enhance antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in managing diseases like diabetes or obesity.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound significantly reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range.
- Antimicrobial Testing : Against a panel of bacteria including E. coli and S. aureus, the compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, indicating potential for further development as an anticancer agent.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
